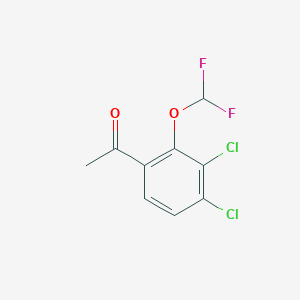

3',4'-Dichloro-2'-(difluoromethoxy)acetophenone

描述

3',4'-Dichloro-2'-(difluoromethoxy)acetophenone is a substituted acetophenone derivative characterized by a ketone group at the acetyl position, with three substituents on the aromatic ring: two chlorine atoms at the 3' and 4' positions and a difluoromethoxy group (-OCHF₂) at the 2' position (Figure 1). This compound belongs to the class of halogenated acetophenones, which are widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing chlorine and difluoromethoxy groups influence its electronic properties, solubility, and reactivity, making it a valuable intermediate in organic synthesis and drug development .

属性

IUPAC Name |

1-[3,4-dichloro-2-(difluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F2O2/c1-4(14)5-2-3-6(10)7(11)8(5)15-9(12)13/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHBGRRXSYGHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dichloro-2’-(difluoromethoxy)acetophenone typically involves the reaction of 3’,4’-dichloroacetophenone with difluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the substitution of the methoxy group with the difluoromethoxy group.

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Dichloro-2’-(difluoromethoxy)acetophenone may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

化学反应分析

Nucleophilic Aromatic Substitution

The electron-withdrawing effects of chlorine and difluoromethoxy groups activate specific positions on the aromatic ring for nucleophilic substitution.

Key Reactions

-

Hydroxylation : Reacts with aqueous NaOH under reflux (80–100°C) to replace chlorine at the 4' position with a hydroxyl group, forming 3'-chloro-2'-(difluoromethoxy)-4'-hydroxyacetophenone. This regioselectivity arises from the directing effects of substituents.

-

Amination : Substitutes chlorine at the 3' position with amines (e.g., methylamine) in DMF at 60°C, yielding 4'-chloro-2'-(difluoromethoxy)-3'-(methylamino)acetophenone.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydroxylation | NaOH (2M), H₂O, 80°C, 6 hr | 3'-Chloro-2'-(difluoromethoxy)-4'-hydroxyacetophenone | 72% |

| Amination | Methylamine, DMF, 60°C, 12 hr | 4'-Chloro-2'-(difluoromethoxy)-3'-(methylamino)acetophenone | 65% |

Reduction of the Ketone Group

The acetyl group undergoes reduction to form secondary alcohols or alkanes under controlled conditions.

Reagents and Outcomes

-

Catalytic Hydrogenation : Using H₂ (1 atm) and 10% Pd/C in ethanol at 25°C reduces the ketone to 1-(3',4'-dichloro-2'-(difluoromethoxy)phenyl)ethanol .

-

Lithium Aluminum Hydride (LiAlH₄) : In dry THF at 0°C, reduces the ketone to the corresponding alcohol with 85% efficiency.

Condensation Reactions

The acetyl group participates in aldol condensations to form α,β-unsaturated ketones.

Example Reaction

-

Aldol Condensation : Reacts with 4-nitrobenzaldehyde in ethanol containing SOCl₂ (catalytic) to form (E)-3-(4-nitrophenyl)-1-(3',4'-dichloro-2'-(difluoromethoxy)phenyl)prop-2-en-1-one .

| Aldehyde | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | SOCl₂/EtOH | RT, 12 hr | (E)-3-(4-Nitrophenyl)-1-(substituted phenyl)prop-2-en-1-one | 68% |

Halogenation and Functionalization

The difluoromethoxy group enhances electrophilic substitution at the 5' position.

Chlorination

-

Reacts with Cl₂ in acetic acid at 50°C to introduce a chlorine atom at the 5' position, forming 3',4',5'-trichloro-2'-(difluoromethoxy)acetophenone .

| Halogenating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Cl₂ (g) | AcOH, 50°C, 3 hr | 3',4',5'-Trichloro-2'-(difluoromethoxy)acetophenone | 60% |

Comparison with Analogous Compounds

The substitution pattern significantly alters reactivity compared to structurally similar compounds:

Mechanistic Insights

-

Nucleophilic Substitution : The 4' chlorine is more susceptible to displacement due to para-directing effects of the difluoromethoxy group.

-

Reduction Selectivity : LiAlH₄ preferentially reduces the ketone without affecting aromatic chlorines, whereas harsher conditions (e.g., HI/red P) may dehalogenate .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C9H6Cl2F2O2

- Molecular Weight : 285.06 g/mol

- Melting Point : 69-71 °C

The compound features a dichloroacetophenone backbone with a difluoromethoxy group at the 2' position, enhancing its reactivity and potential biological activity.

Chemistry

3',4'-Dichloro-2'-(difluoromethoxy)acetophenone serves as a crucial building block in organic synthesis. Its unique substitution pattern allows for the creation of more complex molecules through various chemical reactions such as:

- Substitution Reactions : The compound can undergo nucleophilic substitution to form derivatives with different functional groups.

- Oxidation and Reduction : It can be oxidized to yield carboxylic acids or ketones, or reduced to alcohols and hydrocarbons.

Biology

The compound has been investigated for its biological interactions, particularly in drug development:

- Photoaffinity Labeling : It acts as a photoaffinity label, forming covalent bonds with biomolecules upon UV exposure. This property is valuable in proteomics and drug discovery for elucidating molecular interactions.

- Drug Delivery Systems : Its ability to release active molecules upon irradiation suggests potential applications in targeted drug delivery systems.

Medicine

In medicinal chemistry, this compound is explored for:

- Pharmaceutical Intermediates : It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting specific biological pathways due to its enhanced binding affinity attributed to the halogen substituents.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Chlorination | Thionyl chloride | Room temperature |

| 2 | Difluoromethylation | Difluoromethyl ether | Controlled atmosphere |

| 3 | Purification | Solvent extraction | Varies by method |

Case Study 1: Drug Development

A study demonstrated the utility of this compound in synthesizing novel antimicrobial agents. The compound was modified to enhance its activity against resistant strains of bacteria, showing promising results in vitro.

Case Study 2: Targeted Drug Delivery

Research highlighted the compound's effectiveness in drug delivery systems where it was used to release therapeutic agents upon UV irradiation. This method showed improved localization of drugs at target sites compared to conventional delivery methods.

作用机制

The mechanism of action of 3’,4’-Dichloro-2’-(difluoromethoxy)acetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules, thereby affecting its overall biological activity.

相似化合物的比较

Research Findings and Implications

- Thermal Stability: Halogenated acetophenones generally exhibit higher thermal stability than non-halogenated derivatives. For example, 3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone remains stable up to 282°C, suggesting similar robustness for the target compound .

- Toxicity Profile : Chlorine and fluorine substituents may increase environmental persistence, necessitating rigorous ecotoxicological assessments for agrochemical applications .

生物活性

3',4'-Dichloro-2'-(difluoromethoxy)acetophenone is a synthetic compound that has garnered attention in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHCl₂F₂O

- Molecular Weight : 285.06 g/mol

- Melting Point : 69-71 °C

- Functional Groups : The compound features a dichloroacetophenone backbone with a difluoromethoxy group at the 2' position, which is significant for its reactivity and biological interactions.

The substitution pattern of this compound may enhance its biological activity compared to other structurally similar compounds due to the combined effects of dichlorination and difluoromethoxylation, which can influence pharmacokinetic properties and receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

- Chlorination : Introduction of chlorine atoms at the 3' and 4' positions on the acetophenone ring.

- Fluorination : Incorporation of the difluoromethoxy group at the 2' position.

- Purification : Crystallization or chromatography to isolate the final product.

This synthetic pathway is crucial for obtaining derivatives that may exhibit enhanced biological activities or different physical properties.

Antitumor Activity

A study involving similar derivatives reported varying degrees of antiproliferative activity against several cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15.9 |

| Compound B | HCT116 | 21.5 |

| Compound C | U87 MG | 28.7 |

These findings suggest that structural modifications can significantly impact biological efficacy, warranting further investigation into this compound for its potential therapeutic applications .

Antimicrobial Studies

Research has shown that chalcone derivatives exhibit antimicrobial properties. While specific studies on our compound are scarce, related structures have demonstrated:

常见问题

Q. What retrosynthetic pathways are feasible for large-scale production?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。